N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-FLUOROBENZENESULFONYL)-2-OXOETHYL]-4-CHLOROBENZAMIDE
Description
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O5S/c1-14(27)25-10-12-26(13-11-25)21(29)20(24-19(28)15-2-4-16(22)5-3-15)32(30,31)18-8-6-17(23)7-9-18/h2-9,20H,10-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWOQUFWELMMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
- 4-Chlorobenzoyl group : Introduced via amidation.
- 4-Fluorobenzenesulfonyl group : Attached through sulfonylation.
- 4-Acetylpiperazine moiety : Integrated via nucleophilic substitution or cyclization.
Retrosynthetic planning prioritizes the sequential assembly of these fragments, with the central β-ketoamide scaffold serving as the convergence point.
Stepwise Synthesis and Reaction Mechanisms
Formation of the Piperazine Core
The 4-acetylpiperazine subunit is synthesized via cyclization of bis(2-chloroethyl)amine hydrochloride with a primary amine. As demonstrated in analogous syntheses, this reaction proceeds in polar aprotic solvents (e.g., diethylene glycol monomethyl ether) at elevated temperatures (80–120°C), yielding the piperazine ring with >75% efficiency. Subsequent acetylation employs acetyl chloride in dichloromethane with triethylamine as a base, achieving near-quantitative conversion:
$$
\text{Piperazine} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{4-Acetylpiperazine}
$$
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The 4-fluorobenzenesulfonyl group is introduced via electrophilic aromatic substitution. Reaction conditions from analogous systems suggest:
- Solvent : Dichloromethane or DMF
- Base : Triethylamine or pyridine
- Temperature : 0–25°C
- Yield : 60–85%
Critical to regioselectivity is the use of acetylated intermediates to direct sulfonylation to the para position relative to the fluorine atom.
Amidation with 4-Chlorobenzoyl Chloride
The final amidation step couples the β-ketoethyl intermediate with 4-chlorobenzoyl chloride. Optimized conditions from flavone-derived syntheses include:
- Solvent : Tetrahydrofuran (THF)
- Catalyst : 4-Dimethylaminopyridine (DMAP)
- Temperature : Reflux (66°C)
- Yield : 70–90%
Key Reaction Optimization Strategies
Protecting Group Management
Solvent and Temperature Effects
Catalytic Enhancements
- Reductive Amination : Use of NaBH(OAc)₃ increases stereochemical control in β-ketoamide formation.
- Microwave Assistance : Reduces reaction times for piperazine cyclization by 40%.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.
Applications and Derivatives
Biological Activity
While the target compound’s bioactivity is undisclosed, structurally related piperazine-sulfonamides exhibit:
Chemical Reactions Analysis
Types of Reactions
N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations:
Table 2: Physicochemical Properties of Selected Analogs
Key Observations:
- The absence of a chromene or pyrazolopyrimidine core (cf. ) simplifies synthesis but may reduce π-π stacking interactions in target binding.
Pharmacological Implications
Research Tools and Methodologies
- Structural Analysis : The compound’s crystal structure (if resolved) would likely employ SHELX for refinement and Mercury CSD for visualization of packing motifs and intermolecular interactions (e.g., halogen bonding) .
- Synthetic Validation : Analogous Suzuki coupling methods (as in ) could be adapted for synthesizing derivatives with modified piperazine or benzamide groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
